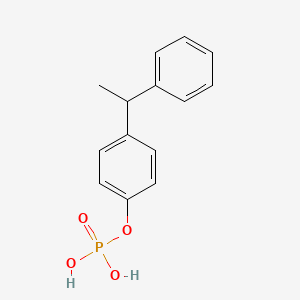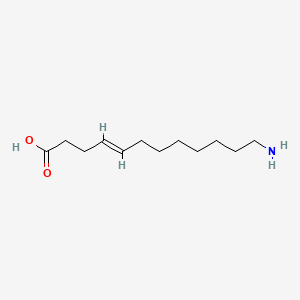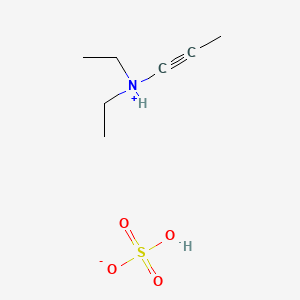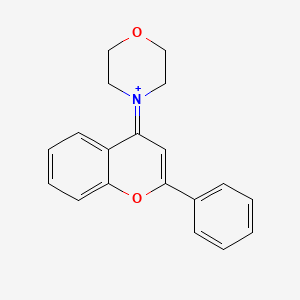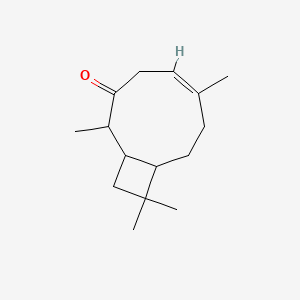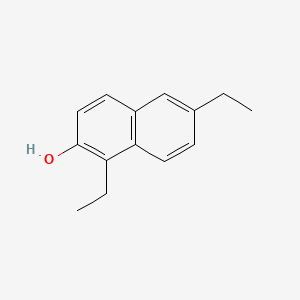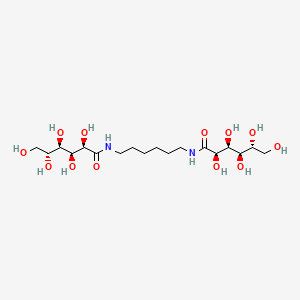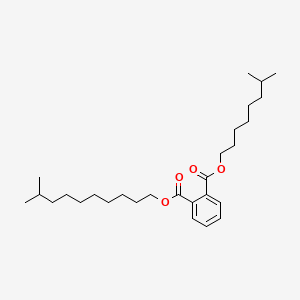
Tris((2-hydroxyethyl)ammonium) citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris((2-hydroxyethyl)ammonium) citrate is a compound that belongs to the class of protic ionic liquids. It is formed by the combination of tris(2-hydroxyethyl)ammonium cations and citrate anions. This compound is known for its potential biodegradability and low toxicity, making it an attractive candidate for various applications in chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris((2-hydroxyethyl)ammonium) citrate can be synthesized by reacting tris(2-hydroxyethyl)amine with citric acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature or slightly elevated temperatures. The product is then isolated by evaporation of the solvent and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is to carry out the reaction in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
Tris((2-hydroxyethyl)ammonium) citrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under suitable conditions to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Tris((2-hydroxyethyl)ammonium) citrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tris((2-hydroxyethyl)ammonium) citrate involves its ability to disrupt hydrogen-bonding networks and interact with various molecular targets. The hydroxyl groups in the tris(2-hydroxyethyl)ammonium cation can form hydrogen bonds with other molecules, affecting their stability and reactivity. The citrate anion can chelate metal ions, influencing various biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
Uniqueness
Tris((2-hydroxyethyl)ammonium) citrate is unique due to its combination of low toxicity, biodegradability, and ability to disrupt hydrogen-bonding networks. This makes it particularly useful in applications where environmental and safety considerations are important .
Eigenschaften
CAS-Nummer |
21829-50-5 |
|---|---|
Molekularformel |
C12H29N3O10 |
Molekulargewicht |
375.37 g/mol |
IUPAC-Name |
2-hydroxyethylazanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3C2H7NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*4H,1-3H2 |
InChI-Schlüssel |
USDOPHAAWSJWLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



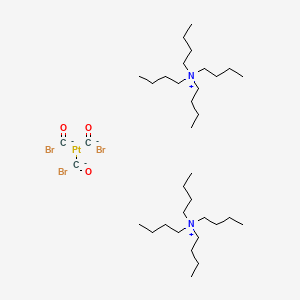
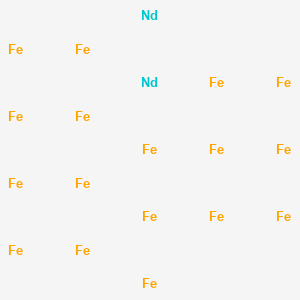
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

